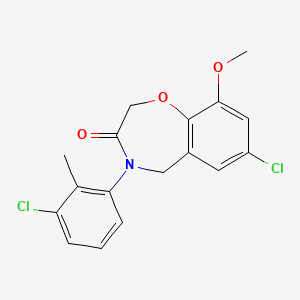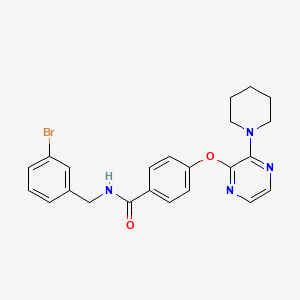![molecular formula C24H26N2S B2988407 1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine CAS No. 312274-28-5](/img/structure/B2988407.png)
1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine” is a chemical compound with the molecular formula C24H26N2S . Its average mass is 376.556 Da and its mono-isotopic mass is 376.196228 Da .
Molecular Structure Analysis
The molecular structure of “1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine” consists of 24 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Antioxidant Potential
A study focusing on substituted benzenesulfonamides, which share structural similarities with imidazolidine derivatives, demonstrated significant in vitro aldose reductase inhibitory activity, potentially relevant for managing diabetic complications. These compounds also showed potent antioxidant capabilities, indicating their utility in combating oxidative stress-related disorders (Alexiou & Demopoulos, 2010).
Potential for Anti-inflammatory and Analgesic Agents
Research into substituted-imidazolidine derivatives has unveiled their potential as anti-inflammatory and analgesic agents. Specific derivatives demonstrated promising activity in animal models, alongside a superior gastrointestinal safety profile compared to traditional drugs like Indomethacin, highlighting their potential as novel, safer anti-inflammatory medications (Husain et al., 2015).
Antihypertensive Properties
The development of N-(biphenylylmethyl)imidazoles, structurally related to imidazolidine compounds, has shown potent oral antihypertensive effects through angiotensin II receptor antagonism. These findings indicate the potential for developing new antihypertensive agents based on imidazolidine and similar structures (Carini et al., 1991).
Eigenschaften
IUPAC Name |
1,3-dibenzyl-2-(4-methylsulfanylphenyl)imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2S/c1-27-23-14-12-22(13-15-23)24-25(18-20-8-4-2-5-9-20)16-17-26(24)19-21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJTZCWBTUHXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

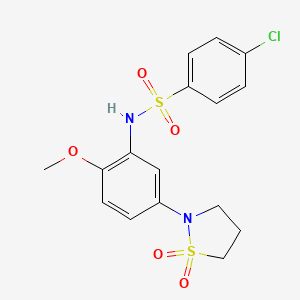
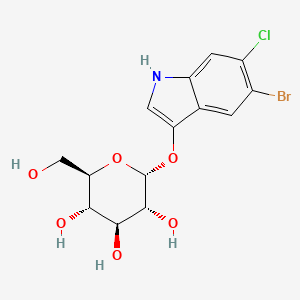

![N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2988329.png)
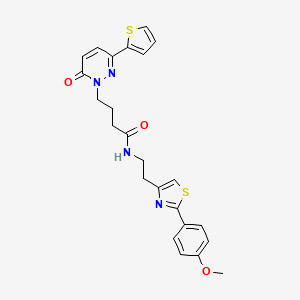

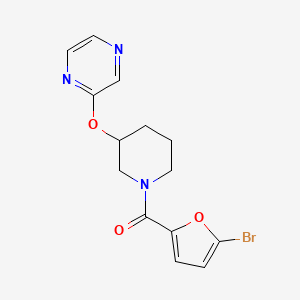

![tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate](/img/structure/B2988339.png)
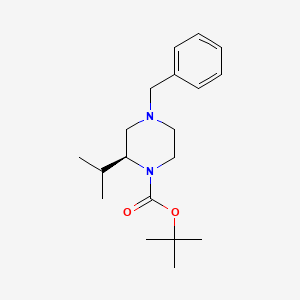
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2988341.png)
![3-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2988343.png)
